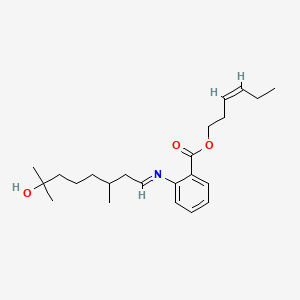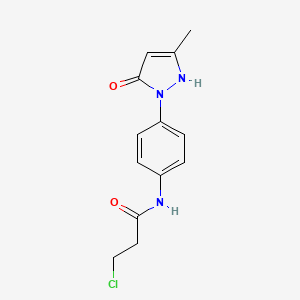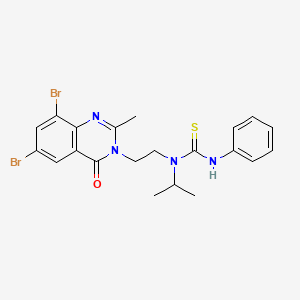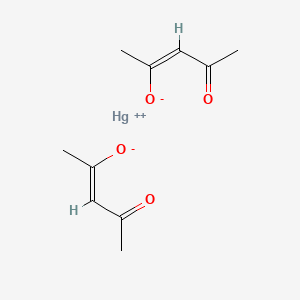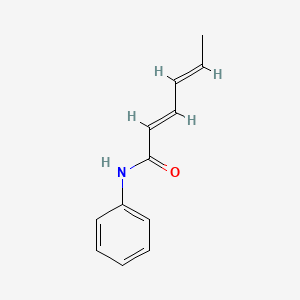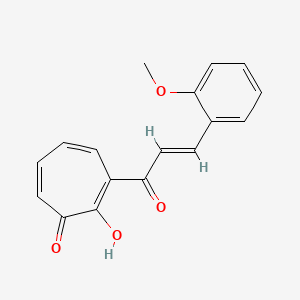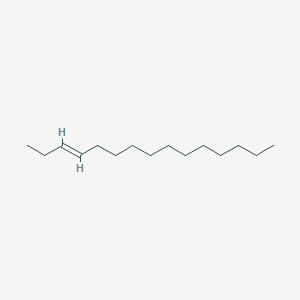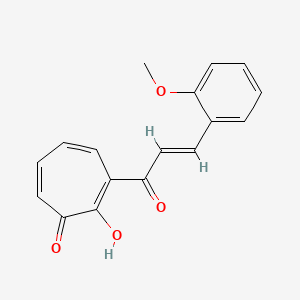
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is a synthetic organic compound known for its vibrant color and utility in various industrial applications. This compound is part of the azo dye family, characterized by the presence of the azo group (-N=N-) which links two aromatic rings. The compound’s structure includes a sulphonate group, making it water-soluble and suitable for use in aqueous environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-ethoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-chlorobenzenesulphonic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the formation of the desired product while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride for halogenation or concentrated sulfuric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces aromatic amines.
Applications De Recherche Scientifique
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titrations due to its color change properties.
Biology: Employed in staining techniques for microscopy to highlight cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can participate in various chemical interactions. The molecular targets and pathways involved include:
Binding to proteins: The azo group can form complexes with proteins, altering their function.
Interaction with nucleic acids: The compound can intercalate with DNA, affecting gene expression and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
- Sodium 5-((4-amino-5-methoxy-o-tolyl)azo)-2-methoxybenzenesulphonate
Uniqueness
Sodium 5-((4-amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonate is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the ethoxy group and the chlorine atom in the aromatic rings enhances its solubility and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
84912-15-2 |
|---|---|
Formule moléculaire |
C15H15ClN3NaO4S |
Poids moléculaire |
391.8 g/mol |
Nom IUPAC |
sodium;5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonate |
InChI |
InChI=1S/C15H16ClN3O4S.Na/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22;/h4-8H,3,17H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
Clé InChI |
KOPZIULFSPMUAX-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)N.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


